molecular formula C7H4N4O3 B3051654 m-Nitrobenzoyl azide CAS No. 3532-31-8

m-Nitrobenzoyl azide

Cat. No.: B3051654
CAS No.: 3532-31-8
M. Wt: 192.13 g/mol
InChI Key: MBUKWVQKGHOBTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: m-Nitrobenzoyl azide can be synthesized through the reaction of m-nitrobenzoyl chloride with sodium azide. The process involves the following steps :

    Preparation of m-Nitrobenzoyl Chloride: m-Nitrobenzoic acid is reacted with thionyl chloride to form m-nitrobenzoyl chloride.

    Formation of this compound: m-Nitrobenzoyl chloride is then reacted with sodium azide in an aqueous medium, resulting in the formation of this compound as a white precipitate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures due to the compound’s explosive nature.

Properties

IUPAC Name

3-nitrobenzoyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c8-10-9-7(12)5-2-1-3-6(4-5)11(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUKWVQKGHOBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188826
Record name m-Nitrobenzoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3532-31-8
Record name m-Nitrobenzoyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003532318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3532-31-8
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Record name m-Nitrobenzoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrobenzoyl azide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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